molecular formula C10H8BrF3O2 B2998456 Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate CAS No. 1069115-04-3

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate

Cat. No. B2998456
CAS RN: 1069115-04-3
M. Wt: 297.071
InChI Key: VJEHMVATGGDHMX-UHFFFAOYSA-N
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Description

“Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 77053-53-3 . It has a molecular weight of 297.07 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 . This indicates that the compound contains a bromo group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 297.07 .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate serves as a precursor or intermediate in the synthesis of a range of compounds, showcasing its versatility in chemical reactions. For instance, it has been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which demonstrated antihypertensive α-blocking activity with low toxicity (B. F. Abdel-Wahab et al., 2008). This highlights its potential in medicinal chemistry for developing new therapeutic agents.

Electrochemical Applications

The compound has also been involved in electrochemical studies, such as the electrochemical fluorination and radiofluorination using tetrabutylammonium fluoride (TBAF), which achieved mono-fluorination of methyl 2-fluoro-2-(phenylthio)acetate. This process is significant for introducing fluorine atoms into organic molecules, which is crucial for pharmaceuticals and agrochemicals development (Mehrdad Balandeh et al., 2017).

Crystal Structure Analysis

Research on its derivatives, such as the crystal structure analysis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has provided insights into the molecular configuration and potential reactivity of related compounds. Understanding these structures aids in the development of materials and compounds with specific properties (S. Lee et al., 2017).

Catalysis

In the field of catalysis, it has been explored for its role in palladium-catalyzed methylation of aryl C-H bonds, utilizing peroxides. This method opens new pathways for methylation reactions, which are fundamental in organic synthesis (Yuhua Zhang et al., 2008).

Alternatives to Methyl Bromide

Additionally, research has investigated alternatives to methyl bromide treatments for stored-product and quarantine insects, highlighting the importance of finding environmentally friendly and sustainable pest control methods. While not directly involving this compound, this research underscores the broader context of chemical application in industry and environmental protection (P. Fields & N. White, 2002).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

The compound’s bromo and trifluoromethyl groups suggest it may be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in carbon-carbon bond formation .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact a compound’s chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

Compounds with a trifluoromethyl group have been shown to improve drug potency by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, is known for its mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group’s properties can be influenced by environmental factors such as pH and temperature .

properties

IUPAC Name

methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEHMVATGGDHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-trifluoromethylphenylacetic acid (2.00 g, 7.07 mmol) and concentrated aqueous H2SO4 (1 mL) in MeOH (30 mL) was heated at reflux for 16 hours. The volatiles were removed under reduced pressure then the residue taken up in EtOAc. The resulting solution was washed with 10% NaHCO3, dried (MgSO4) and evaporated under reduced pressure to give the title compound A57 as a clear liquid (2.07 g, 98%); 1H NMR (400 MHz, CDCl3) δ 7.83 (d, J=1.1 Hz, 1H), 7.53 (dd, J=8.0, 1.1 Hz, 1H), 7.41 (d, J=8.0 Hz, 1H), 3.84 (s, 2H), 3.72 (s, 3H). LCMS-A: rt 6.236 min; m/z 297/299 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

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